Calcitonin gene-related peptide (8-37) (CGRP(8-37)) is a 29 amino acid peptide fragment derived from the C-terminus of the larger calcitonin gene-related peptide (CGRP) molecule. [, ] It is classified as a peptide antagonist and is primarily used in scientific research to investigate the physiological and pathophysiological roles of CGRP. [, , , , , , , , , , , , , , ] CGRP(8-37) acts as a competitive antagonist at CGRP receptors, specifically the CGRP1 receptor subtype. [, , , , ]
CGRP(8-37) is synthesized using solid-phase peptide synthesis methods. [, ] This technique involves sequentially adding amino acids to a growing peptide chain attached to a solid support. Butyloxycarbonyl (Boc) amino acid derivatives are often employed for this purpose. [] Solvents play a crucial role in solid-phase peptide synthesis as they influence the solvation of the resin and the growing peptide chain. Dimethylformamide (DMF) is reported to be the most effective solvent for CGRP(8-37) synthesis. []
CGRP(8-37) adopts a conformation in aqueous solution that differs from the full-length CGRP molecule. [] Alanine-substituted analogues of CGRP(8-37) reveal structural variations, highlighting the importance of specific residues for receptor interaction and antagonistic activity. [] Structural homology in the C-terminal segment (Asn31-Phe37) and hydrogen bonding between Val28 and Asn31 are crucial for its antagonistic activity. [] Modifications at the N-terminus, including acetylation, benzoylation, and benzylation, can enhance binding affinity to CGRP receptors. []
CGRP(8-37) can be chemically modified to generate irreversible antagonists. [] The incorporation of bis(2-chloroethyl)amino or fluorosulfonyl groups into the N-terminal benzoyl group of CGRP(8-37) produces analogues with increased antagonistic properties. [] These irreversible antagonists demonstrate significantly reduced maximal efficacy of CGRP in various assays. []
Investigating Cardiovascular Effects of CGRP: It is used to study the role of CGRP in regulating blood pressure, heart rate, and vascular tone. [, , , , , , ] CGRP(8-37) has been shown to antagonize the hypotensive, tachycardic, and vasodilator effects of CGRP in various animal models. [, , , , ]
Studying CGRP in Pain Modulation: It is employed to investigate the role of CGRP in pain transmission and modulation, particularly within the spinal cord. [, , , , , , ] CGRP(8-37) has been shown to inhibit the activity of wide-dynamic-range neurons in the spinal dorsal horn, suggesting a role in antinociception. [, ]
Exploring CGRP Functions in Other Physiological Processes: It is used to investigate the role of CGRP in other physiological processes, including gastrointestinal function, bone metabolism, and steroidogenesis. [, , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: